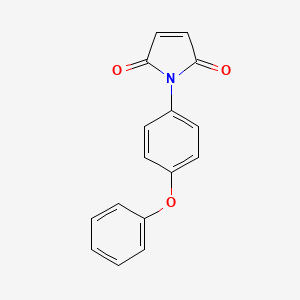

1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-phenoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15-10-11-16(19)17(15)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYJAEOCYWSGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339390 | |

| Record name | 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69422-82-8 | |

| Record name | 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione synthesis and properties

An In-Depth Technical Guide to the Synthesis and Properties of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

Introduction: The Significance of the Maleimide Scaffold

The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, represents a privileged five-membered heterocyclic ring that is a cornerstone in the fields of medicinal chemistry, bioconjugation, and material science.[1][2][3][4] Its intrinsic reactivity and structurally rigid framework make it an ideal building block for a vast array of natural and synthetic products with significant pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][4][5] The compound this compound integrates this potent maleimide core with a phenoxyphenyl moiety. This combination is of particular interest as the phenoxyphenyl group can modulate critical physicochemical properties such as lipophilicity, thermal stability, and molecular interactions, thereby influencing the compound's biological activity and its performance in materials.[6][7] This guide provides a comprehensive technical overview of the synthesis, properties, and potential applications of this specific N-substituted maleimide, tailored for researchers and professionals in drug development and chemical sciences.

Core Synthesis: A Two-Step Pathway to this compound

The most reliable and widely adopted method for synthesizing N-arylmaleimides, including this compound, is a two-step process commencing with readily available starting materials.[2][3][8][9] This pathway involves the initial formation of a maleamic acid intermediate, followed by a cyclodehydration to yield the final imide.

Step 1: Nucleophilic Acyl Substitution to Form N-(4-phenoxyphenyl)maleamic Acid

The synthesis begins with the reaction between maleic anhydride and 4-phenoxyaniline. The lone pair of electrons on the nitrogen atom of the 4-phenoxyaniline amine group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the maleic anhydride ring.[10] This nucleophilic acyl substitution leads to the opening of the anhydride ring, forming the corresponding N-(4-phenoxyphenyl)maleamic acid intermediate. This reaction is typically rapid and proceeds with high yield at room temperature.[8]

Step 2: Cyclodehydration to Yield this compound

The second and most critical step is the intramolecular cyclization and dehydration of the maleamic acid intermediate.[9] This is commonly achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, with a catalyst like anhydrous sodium acetate.[2][8][9] The acetic anhydride facilitates the removal of a water molecule, promoting the closure of the five-membered imide ring. This step yields the target compound, this compound.

Synthetic Workflow Diagram

Caption: General two-step synthesis of this compound.

Physicochemical and Reactive Properties

The utility of this compound is intrinsically linked to its distinct physicochemical and reactive characteristics.

Data Presentation: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁NO₃ | [11] |

| Molecular Weight | 265.27 g/mol | [11] |

| Appearance | Likely a yellow or cream-colored crystalline solid | [8] |

| Solubility | Generally soluble in organic solvents (e.g., THF, Dichloromethane, Acetone), poorly soluble in water | [7] |

Data Presentation: Predicted Spectroscopic Data

| Spectroscopy | Characteristic Features |

| ¹H NMR | Signals expected for the phenoxyphenyl group (aromatic protons, ~6.9-7.5 ppm) and a singlet for the two equivalent vinyl protons of the maleimide ring (~6.8-7.0 ppm). |

| ¹³C NMR | Resonances for carbonyl carbons (~170 ppm), vinyl carbons of the maleimide ring (~134 ppm), and multiple signals for the aromatic carbons of the phenoxyphenyl group. |

| IR (Infrared) | Strong characteristic absorption bands for the imide carbonyl (C=O) stretching, typically appearing as two bands around 1700-1780 cm⁻¹. |

Chemical Reactivity: A Versatile Electrophile

The electron-deficient double bond of the maleimide ring makes this compound an excellent electrophile, susceptible to various addition reactions.[3]

-

Michael Addition: The maleimide moiety is a highly efficient Michael acceptor, reacting readily with nucleophiles, most notably thiols.[3][12] This reaction is the foundation of its widespread use in bioconjugation, where it selectively forms stable covalent bonds with cysteine residues in proteins and peptides.[7][12] This specificity is achieved under mild physiological conditions (pH 6.5-7.5), where cysteine thiols are sufficiently nucleophilic, while other potential nucleophiles like lysine amines remain largely protonated and unreactive.[7]

-

Diels-Alder Reaction: The double bond of the maleimide ring can also function as a potent dienophile in [4+2] cycloaddition reactions with conjugated dienes.[3][12] This reactivity allows for the construction of complex polycyclic systems and is leveraged in polymer chemistry and organic synthesis.

Key Reactivity Diagram

Caption: Core reactions of the maleimide moiety in the title compound.

Applications in Drug Development and Material Science

The unique structural and reactive properties of this compound position it as a valuable compound for advanced applications.

-

Drug Discovery and Medicinal Chemistry: The maleimide core is present in numerous compounds with potent biological activities.[4] N-arylmaleimides, in particular, have been investigated as scaffolds for developing novel anticancer, antifungal, and antibacterial agents.[2] Derivatives have shown promise as inhibitors of key enzymes like prostaglandin E2 synthase and tyrosine kinases.[13][14][15] The phenoxyphenyl group can enhance these activities by participating in hydrophobic or π-stacking interactions within biological targets.

-

Bioconjugation and Targeted Therapies: The selective reactivity of maleimides with thiols is a cornerstone of modern bioconjugation chemistry.[7][12] This allows for the precise attachment of molecules—such as drugs, fluorescent dyes, or imaging agents—to specific sites on antibodies or other proteins.[12] This technology is central to the development of antibody-drug conjugates (ADCs), which deliver potent cytotoxic agents directly to cancer cells, a prominent example being Adcetris®.[12] this compound serves as a key building block for creating such targeted therapeutics.

-

Polymer and Material Science: N-substituted maleimides are important monomers for the synthesis of high-performance polymers.[9] These polymers are known for their exceptional thermal stability, chemical resistance, and desirable electronic properties, making them suitable for use as aerospace adhesives, electronic packaging materials, and advanced composites.[5][6][9] The phenoxyphenyl substituent can further enhance thermal stability and influence the optical properties of the resulting polymers.[5][6]

Structure-Application Relationship Diagram

Caption: Relationship between structure and key application areas.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and characterization of this compound.

Protocol 1: Synthesis of N-(4-phenoxyphenyl)maleamic acid

-

Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar.

-

Reagents: Add maleic anhydride (1.0 eq) to the flask, followed by a suitable solvent such as diethyl ether or glacial acetic acid (approx. 10 volumes).

-

Reaction Initiation: While stirring, slowly add a solution of 4-phenoxyaniline (1.0 eq) in the same solvent to the flask at room temperature. A precipitate will likely form immediately.

-

Reaction Completion: Continue stirring the suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.[8]

-

Isolation: Collect the solid product by suction filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting white or off-white powder under vacuum. The product is typically of sufficient purity for the next step without further purification.[8]

Protocol 2: Synthesis of this compound

-

Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.[2]

-

Reagents: To the flask, add the N-(4-phenoxyphenyl)maleamic acid (1.0 eq) from Protocol 1, anhydrous sodium acetate (0.5-1.0 eq), and acetic anhydride (5-10 volumes).[2][8]

-

Reaction: Heat the mixture with stirring in an oil bath at 80-100 °C for 2-4 hours.[2] The solid should dissolve as the reaction progresses.

-

Work-up: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing ice-water with stirring. A precipitate will form.[8]

-

Isolation: Collect the crude product by suction filtration and wash it thoroughly with cold water to remove acetic acid and sodium acetate.[8]

-

Purification:

-

Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol or cyclohexane, to yield pure, crystalline this compound.[8]

-

Column Chromatography: If necessary, further purification can be achieved using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate).[2]

-

-

Drying: Dry the final product under vacuum.

Protocol 3: Characterization

-

Melting Point: Determine the melting point of the purified product and compare it to literature values if available.

-

NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: Acquire an IR spectrum of the solid product to identify the characteristic functional group vibrations, particularly the imide C=O stretches.

-

Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the compound.

Conclusion and Future Outlook

This compound is a compound of significant scientific interest, built upon the versatile and reactive maleimide scaffold. Its synthesis is straightforward and high-yielding, making it readily accessible for research and development. The compound's inherent reactivity, particularly towards thiols, establishes it as a critical tool in bioconjugation for the creation of advanced targeted therapies. Furthermore, its robust chemical structure provides a foundation for the development of high-performance polymers with enhanced thermal and electronic properties. As the demand for sophisticated therapeutics and advanced materials continues to grow, the strategic application of well-designed molecules like this compound will undoubtedly play a pivotal role in driving innovation across the chemical and biomedical sciences.

References

- SciELO. (n.d.). Synthesis of Novel 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles Derivatives Catalyzed by NbCl5 and Application in Dye Sensitized Solar Cells.

- PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response.

- Homework.Study.com. (n.d.). What is the mechanism for the reaction of aniline and maleic anhydride to form maleanilic acid?.

- Sci-Hub. (n.d.). Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers.

- BenchChem. (n.d.). Biological activity of novel pyrrole-2,5-dione derivatives.

- MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.

- Royal Society of Chemistry. (2020). Synthesis of N-arylmaleimides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

- Organic Chemistry Portal. (n.d.). Synthesis of maleimides.

- Organic Syntheses. (n.d.). N-Phenylmaleimide.

- ACS Publications. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry.

- Wikipedia. (n.d.). Maleimide.

- CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES.

- Alfa Chemistry. (n.d.). This compound.

- PubMed. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives.

- Google Patents. (n.d.). US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds.

- PubMed Central (PMC). (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.

- ResearchGate. (n.d.). Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers.

- PubMed. (2019). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones.

- National Institutes of Health (NIH). (n.d.). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones.

- National Institutes of Health (NIH). (n.d.). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Material Science with 1-(4-Hydroxyphenyl)pyrrole-2,5-dione: A Key Heterocyclic Compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Maleimide - Wikipedia [en.wikipedia.org]

- 4. cibtech.org [cibtech.org]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers / Polymer Journal, 2010 [sci-hub.box]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]

- 10. homework.study.com [homework.study.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione, also known as N-(4-phenoxyphenyl)maleimide. This compound belongs to the N-aryl maleimide class, a group of molecules recognized for their utility in bioconjugation, polymer science, and as scaffolds in medicinal chemistry. The inherent reactivity of the maleimide moiety, coupled with the structural features of the phenoxyphenyl group, imparts a unique set of characteristics to this molecule. This document details the synthesis, spectral properties, solubility, and chemical reactivity of this compound, offering insights into its handling, characterization, and application in research and development.

Introduction: The Scientific Rationale

N-substituted maleimides are a class of compounds of significant interest due to the electrophilic nature of the carbon-carbon double bond within the pyrrole-2,5-dione ring. This feature allows for facile Michael addition reactions, particularly with thiol-containing nucleophiles such as the cysteine residues in proteins.[1] This reactivity is the cornerstone of their widespread use in bioconjugation for applications ranging from antibody-drug conjugates to protein labeling.

The choice of the substituent on the nitrogen atom of the maleimide ring profoundly influences the compound's overall properties, including its solubility, stability, and biological activity. The 4-phenoxyphenyl substituent in this compound introduces a bulky, hydrophobic, and somewhat flexible moiety. This can modulate the compound's interaction with biological targets and its solubility in various media. This guide aims to provide a detailed examination of these properties to facilitate the effective use of this compound in a laboratory setting.

Physicochemical and Spectral Properties

A thorough understanding of the fundamental physicochemical and spectral properties of a compound is critical for its application. The following sections detail the known and predicted characteristics of this compound.

General Properties

The core physical and chemical identifiers for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | N-(4-phenoxyphenyl)maleimide | |

| CAS Number | 69422-82-8 | |

| Molecular Formula | C₁₆H₁₁NO₃ | |

| Molecular Weight | 265.26 g/mol | |

| Appearance | Expected to be a crystalline solid | |

| Melting Point | 159-161 °C | |

| Boiling Point | 426.1 ± 28.0 °C (Predicted) | |

| Density | 1.320 ± 0.06 g/cm³ (Predicted) |

Solubility Profile

While specific experimental solubility data for this compound is not extensively published, the solubility of N-aryl maleimides is generally low in aqueous solutions but good in many organic solvents.[1][2] Based on its structure, the following solubility profile can be anticipated:

-

High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

Moderate Solubility: Ethanol, Methanol.[3]

-

Low to Insoluble: Water, Hexane.

The phenoxyphenyl group contributes to the compound's hydrophobicity, limiting its aqueous solubility. For bioconjugation reactions in aqueous buffers, the use of a co-solvent such as DMSO or DMF is often necessary to achieve a sufficient working concentration.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectral features based on its chemical structure and data from analogous compounds.[4]

2.3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the maleimide ring and the phenoxyphenyl group. Based on data for the structurally similar N-(4-methoxyphenyl)maleimide, the following chemical shifts can be predicted (in CDCl₃):[4]

-

Maleimide Protons (-CH=CH-): A singlet around δ 6.8-7.0 ppm.

-

Phenoxyphenyl Protons (Ar-H): A series of multiplets between δ 7.0 and 7.5 ppm, corresponding to the complex spin systems of the two phenyl rings.

2.3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts (in CDCl₃) based on N-(4-methoxyphenyl)maleimide are as follows:[4]

-

Carbonyl Carbons (C=O): Around δ 169-171 ppm.

-

Maleimide Carbons (-CH=CH-): Around δ 134 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals between δ 115 and 160 ppm, including quaternary carbons.

2.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands are expected at:[5]

-

C=O Stretch (imide): Strong absorption around 1700-1720 cm⁻¹.

-

C=C Stretch (alkene): Absorption around 1600-1650 cm⁻¹.

-

C-N Stretch (imide): Absorption around 1350-1390 cm⁻¹.

-

C-O-C Stretch (ether): Absorption around 1230-1270 cm⁻¹.

-

=C-H Bending (alkene): A characteristic peak for maleimides can be observed around 828 cm⁻¹.[6]

2.3.4. Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 265. Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the maleimide ring.

Synthesis and Reactivity

Synthetic Pathway

The synthesis of this compound typically follows a well-established two-step procedure for N-aryl maleimides.[1] This involves the initial formation of a maleamic acid intermediate, followed by cyclization.

Caption: Synthetic route to this compound.

3.1.1. Detailed Experimental Protocol

Step 1: Synthesis of N-(4-Phenoxyphenyl)maleamic Acid

-

In a flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a suitable aprotic solvent such as diethyl ether or tetrahydrofuran (THF).

-

In a separate vessel, dissolve 4-phenoxyaniline (1.0 equivalent) in the same solvent.

-

Slowly add the 4-phenoxyaniline solution to the maleic anhydride solution with continuous stirring at room temperature.

-

A precipitate of the maleamic acid will form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum. The product is typically used in the next step without further purification.

Safety Note: 4-Phenoxyaniline is harmful if swallowed and may cause skin and eye irritation.[7][8] Appropriate personal protective equipment should be worn.

Step 2: Synthesis of this compound

-

To a flask containing acetic anhydride, add anhydrous sodium acetate (catalytic amount).

-

Add the N-(4-phenoxyphenyl)maleamic acid from the previous step to the mixture.

-

Heat the mixture with stirring (e.g., on a steam bath) until all the solid dissolves.

-

After cooling, pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as cyclohexane or an ethanol/water mixture.[9]

Chemical Reactivity: The Michael Addition

The key to the utility of this compound in bioconjugation is the reactivity of its maleimide group towards nucleophiles, particularly thiols. This reaction proceeds via a Michael-type addition across the activated double bond.

Caption: Michael addition of a thiol to the maleimide.

This reaction is highly selective for thiols over other nucleophilic groups like amines (e.g., lysine residues) at physiological pH (around 7.4).[1] This selectivity is a major advantage in protein modification. It is important to note that the resulting thioether linkage can sometimes undergo a retro-Michael reaction, especially in the presence of other thiols. However, N-aryl maleimides, like the topic compound, tend to form more stable adducts compared to their N-alkyl counterparts.[3]

Applications in Drug Development and Research

The pyrrole-2,5-dione scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While specific studies on this compound are not abundant, the broader class of N-substituted maleimides has shown promise in several areas:

-

Enzyme Inhibition: The ability to covalently modify cysteine residues makes maleimides effective inhibitors of enzymes where a cysteine is present in or near the active site.

-

Anticancer Activity: Several N-phenylmaleimide derivatives have demonstrated cytotoxic effects against cancer cell lines, such as melanoma.[10] The proposed mechanism often involves the induction of apoptosis through mitochondrial pathways.[11]

-

Bioconjugation: As previously discussed, the primary application of this compound is likely as a linker for attaching drugs, probes, or imaging agents to proteins and other biomolecules.

Conclusion

This compound is a valuable chemical entity with a well-defined set of physicochemical properties. Its synthesis is straightforward, and its reactivity is dominated by the selective Michael addition of thiols to the maleimide ring. While its own biological activity profile is an area for further exploration, its utility as a tool for bioconjugation in drug development and proteomics research is clear. This guide provides the foundational knowledge necessary for scientists to effectively utilize this compound in their research endeavors.

References

-

Chemsrc. 4-Phenoxyaniline | CAS#:139-59-3. (2025). Available at: [Link].

-

The Royal Society of Chemistry. Supplementary Information. (n.d.). Available at: [Link].

-

SciSpace. Citotoxicity of N-phenylmaleimide Derivatives and Inhibition ofMelanoma Growth in a Preclinical Mouse Melanoma Model. (2015). Available at: [Link].

-

ResearchGate. FT-IR data of synthesized maleimide derivatives (N1-N4). (n.d.). Available at: [Link].

-

Journal of Chemical & Engineering Data. Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Different Organic Solvents. (n.d.). Available at: [Link].

-

MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (n.d.). Available at: [Link].

-

Organic Syntheses. N-Phenylmaleimide. (n.d.). Available at: [Link].

-

MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2024). Available at: [Link].

-

PubMed. Comparison of N-ethyl Maleimide and N-(1-phenylethyl) Maleimide for Derivatization of Biological Thiols Using Liquid Chromatography-Mass Spectrometry. (2020). Available at: [Link].

-

PMC. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. (2022). Available at: [Link].

-

PubMed. Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. (2008). Available at: [Link].

-

Semantic Scholar. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation. (2017). Available at: [Link].

-

ResearchGate. (a) FTIR spectra showing the reduction of the maleimide peak at 828... (n.d.). Available at: [Link].

-

PubChem. Maleimide. (n.d.). Available at: [Link].

-

MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2025). Available at: [Link].

-

ResearchGate. FTIR spectra of maleimide functionalized Fe@C NP 20 and BSA-adduct 21. (n.d.). Available at: [Link].

-

NIST WebBook. Maleimide, n-(2,6-xylyl)-. (n.d.). Available at: [Link].

-

BindingDB. Patents In BindingDB. (n.d.). Available at: [Link].

-

NIH. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. (n.d.). Available at: [Link].

- Google Patents. US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones. (n.d.).

-

PubChem. Substituted pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalines for the treatment of nervous system disorders - Patent US-9371324-B2. (n.d.). Available at: [Link].

-

MDPI. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. (n.d.). Available at: [Link].

- Google Patents. WO1999029695A1 - Novel compounds. (n.d.).

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). Available at: [Link].

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). Available at: [Link].

-

NIH. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (n.d.). Available at: [Link].

- Google Patents. US6777560B2 - Process for preparing 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide. (n.d.).

-

PubMed. Cytotoxicity of new alkylamino- and phenylamino-containing polyfluorinated derivatives of 1,4-naphthoquinone. (n.d.). Available at: [Link].

-

NIH. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Available at: [Link].

-

PubMed. N-(1-pyrenyl) maleimide induces bak oligomerization and mitochondrial dysfunction in Jurkat Cells. (2015). Available at: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-Phenoxyaniline | CAS#:139-59-3 | Chemsrc [chemsrc.com]

- 8. CAS 139-59-3: 4-Phenoxyaniline | CymitQuimica [cymitquimica.com]

- 9. books.rsc.org [books.rsc.org]

- 10. scispace.com [scispace.com]

- 11. N-(1-pyrenyl) maleimide induces bak oligomerization and mitochondrial dysfunction in Jurkat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione (CAS Number: 69422-82-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione, also known as N-(4-phenoxyphenyl)maleimide, is a bifunctional organic compound featuring a reactive maleimide ring coupled with a phenoxyphenyl moiety. This unique structure positions it as a compound of significant interest in medicinal chemistry and materials science. The maleimide group serves as a versatile Michael acceptor, enabling covalent modification of biological macromolecules, particularly proteins, through reaction with thiol groups. The phenoxyphenyl portion of the molecule imparts specific physicochemical properties, influencing its solubility, bioavailability, and potential for non-covalent interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this compound, with a focus on its prospective roles in anticancer and anti-inflammatory drug discovery.

Introduction: The Maleimide Scaffold in Drug Discovery

The 1H-pyrrole-2,5-dione, or maleimide, scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form stable covalent bonds with cysteine residues in proteins.[1] This reactivity has been harnessed in the development of a wide array of chemical probes, bioconjugation reagents, and therapeutic agents. The N-substituent on the maleimide ring plays a crucial role in modulating the compound's biological activity and pharmacokinetic profile. In the case of this compound, the phenoxyphenyl group is anticipated to confer a distinct pharmacological profile, potentially directing the molecule to specific biological targets and enhancing its therapeutic efficacy.

Synthesis and Characterization

General Synthetic Protocol

Step 1: Synthesis of N-(4-phenoxyphenyl)maleamic acid

In a round-bottom flask, 4-phenoxyaniline is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone. To this stirred solution, an equimolar amount of maleic anhydride, dissolved in the same solvent, is added dropwise at room temperature. The reaction mixture is stirred for several hours, during which the N-(4-phenoxyphenyl)maleamic acid intermediate precipitates out of the solution. The solid is then collected by filtration, washed with a non-polar solvent like hexane to remove any unreacted starting materials, and dried under vacuum.

Step 2: Cyclodehydration to this compound

The dried N-(4-phenoxyphenyl)maleamic acid is suspended in a dehydrating agent, commonly acetic anhydride, containing a catalytic amount of a base, such as sodium acetate. The mixture is heated to reflux for a few hours to effect cyclization. Upon cooling, the product, this compound, crystallizes out. The solid product is collected by filtration, washed with cold water to remove acetic anhydride and sodium acetate, and then recrystallized from a suitable solvent system, such as ethanol/water, to yield the purified product.

}

Physicochemical Properties and Characterization Data

| Property | Value | Reference |

| CAS Number | 69422-82-8 | [4] |

| Molecular Formula | C₁₆H₁₁NO₃ | [4] |

| Molecular Weight | 265.27 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not reported | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the protons of the phenoxy and phenyl rings, as well as the characteristic singlet for the two equivalent protons on the maleimide ring.

-

¹³C NMR: Signals for the carbonyl carbons of the dione, the olefinic carbons of the maleimide ring, and the aromatic carbons of the phenoxyphenyl group.

-

IR Spectroscopy: Characteristic absorption bands for the carbonyl groups (C=O) of the imide, the C-N stretching of the imide, and the C=C stretching of the maleimide ring and aromatic rings.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of the compound.

Potential Therapeutic Applications

The structural features of this compound suggest its potential as a therapeutic agent in several disease areas, most notably in oncology and inflammatory disorders.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of various N-substituted maleimide derivatives.[5] The proposed mechanism of action often involves the covalent modification of key proteins involved in cancer cell proliferation, survival, and metastasis.

3.1.1. Putative Mechanisms of Action

-

Enzyme Inhibition: The maleimide moiety can act as an irreversible inhibitor of enzymes containing reactive cysteine residues in their active sites. Potential targets include kinases, phosphatases, and proteases that are dysregulated in cancer.

-

Disruption of Protein-Protein Interactions: Covalent modification of surface-exposed cysteines can disrupt critical protein-protein interactions that are essential for oncogenic signaling pathways.

-

Induction of Oxidative Stress: The reaction of maleimides with intracellular thiols, such as glutathione, can lead to the depletion of cellular antioxidant defenses and the induction of reactive oxygen species (ROS), ultimately triggering apoptotic cell death.

}

3.1.2. Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the anticancer potential of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed against a panel of human cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and PC3 [prostate]) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Assay: After the incubation period, MTT reagent is added to each well and incubated for a further 2-4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Table 1: Representative IC₅₀ Values of Related Pyrrole-2,5-dione Derivatives Against Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrrole-2,5-dione Xylogonone Acids | A549 (Lung) | 3.76 - 7.97 | [7] |

| Pyrrole-2,5-dione Xylogonone Acids | MDA-MB-231 (Breast) | 8.35 - 10.21 | [7] |

| Pyrrole-2,5-dione Xylogonone Acids | HepG2 (Liver) | 15.43 - 21.65 | [7] |

| 1,2,3-Triazole-linked Maleimides | HeLa (Cervical) | 16.7 | [5] |

Note: These values are for structurally related compounds and are provided for comparative purposes. The specific activity of this compound needs to be experimentally determined.

Anti-inflammatory Activity

The phenoxyphenyl moiety is present in several known anti-inflammatory drugs, suggesting that this compound may also possess anti-inflammatory properties. The mechanism of action is likely to involve the modulation of key inflammatory pathways.

3.2.1. Potential Mechanism: Inhibition of Prostaglandin E₂ Synthesis

Prostaglandin E₂ (PGE₂) is a key mediator of inflammation, and its synthesis is catalyzed by cyclooxygenase (COX) enzymes. Several studies have shown that pyrrole-2,5-dione derivatives can inhibit the production of PGE₂ in lipopolysaccharide (LPS)-stimulated macrophages.[1] This inhibition is likely due to the direct inhibition of COX enzymes, particularly the inducible isoform, COX-2.

}

3.2.2. Experimental Protocol: Prostaglandin E₂ Inhibition Assay

The ability of this compound to inhibit PGE₂ production can be assessed in a cellular assay using RAW 264.7 macrophage cells.

-

Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded into 24-well plates.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium, and the cells are incubated for 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected.

-

PGE₂ Quantification: The concentration of PGE₂ in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of PGE₂ inhibition is calculated by comparing the PGE₂ levels in compound-treated cells to those in LPS-stimulated cells without compound treatment. The IC₅₀ value for PGE₂ inhibition is then determined.[8]

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Its bifunctional nature, combining the covalent reactivity of the maleimide ring with the modulatory effects of the phenoxyphenyl group, offers a versatile platform for targeting a range of biological processes. Further investigation into its specific biological targets and mechanisms of action is warranted. In particular, detailed studies on its anticancer activity against a broader panel of cancer cell lines, including drug-resistant variants, and in vivo efficacy studies in animal models are essential next steps. Additionally, a thorough evaluation of its anti-inflammatory properties and its potential to inhibit specific enzymes in the inflammatory cascade will provide valuable insights into its therapeutic potential. The synthesis of analogues with modifications to the phenoxyphenyl ring could also lead to the discovery of compounds with improved potency and selectivity.

References

Sources

- 1. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maleimide synthesis [organic-chemistry.org]

- 3. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jocpr.com [jocpr.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Two novel cytotoxic pyrrole-2,5-dione xylogonone acids A and B isolated from the fungus Xylogone Sphaerospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin E2 and PD-1 mediated inhibition of antitumor CTL responses in the human tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Spectral data for 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

Introduction

This compound, also known as N-(4-phenoxyphenyl)maleimide, is a significant organic compound featuring a reactive maleimide group attached to a phenoxyphenyl scaffold.[1][2] This structure is of considerable interest to researchers in medicinal chemistry and materials science. The maleimide moiety is a well-known Michael acceptor, enabling covalent conjugation with thiols, making it invaluable for bioconjugation, polymer synthesis, and the development of targeted therapeutics. The phenoxyphenyl group imparts specific solubility, rigidity, and electronic properties to the molecule.

A thorough spectroscopic characterization is fundamental to confirming the identity, purity, and structural integrity of this compound. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in the fundamental principles of spectroscopy and supported by data from structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

The key to interpreting the spectral data lies in understanding the molecule's distinct structural components. The molecule, with the chemical formula C₁₆H₁₁NO₃, is composed of three main parts: the maleimide ring, the N-linked phenyl ring, and the terminal phenoxy group.[3] Each part gives rise to characteristic signals in its respective spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this molecule, we anticipate signals in the aromatic and olefinic regions. The symmetry of the para-substituted phenyl rings simplifies the spectrum significantly.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.42 | d (J ≈ 8.5 Hz) | 2H | H-2', H-6' | Protons on Phenyl Ring A ortho to the nitrogen are deshielded by the imide group. |

| ~7.25 | t (J ≈ 7.5 Hz) | 2H | H-3'', H-5'' | Protons on Phenyl Ring B meta to the oxygen. |

| ~7.15 | d (J ≈ 8.5 Hz) | 2H | H-3', H-5' | Protons on Phenyl Ring A meta to the nitrogen, shielded by the ether oxygen. |

| ~7.08 | d (J ≈ 7.5 Hz) | 2H | H-2'', H-6'' | Protons on Phenyl Ring B ortho to the oxygen. |

| ~7.00 | t (J ≈ 7.0 Hz) | 1H | H-4'' | Proton on Phenyl Ring B para to the oxygen. |

| ~6.85 | s | 2H | H-3, H-4 | Olefinic protons of the maleimide ring appear as a sharp singlet due to chemical and magnetic equivalence.[4] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the molecule's symmetry, fewer than 16 signals are expected.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~169.5 | C-2, C-5 | Carbonyl carbons of the imide group, highly deshielded.[5] |

| ~158.0 | C-4' | Aromatic carbon of Phenyl Ring A attached to oxygen. |

| ~156.5 | C-1'' | Aromatic carbon of Phenyl Ring B attached to oxygen. |

| ~134.5 | C-3, C-4 | Olefinic carbons of the maleimide ring. |

| ~129.8 | C-3'', C-5'' | Aromatic carbons on Phenyl Ring B. |

| ~127.5 | C-1' | Aromatic carbon of Phenyl Ring A attached to nitrogen. |

| ~126.8 | C-2', C-6' | Aromatic carbons on Phenyl Ring A. |

| ~124.0 | C-4'' | Aromatic carbon on Phenyl Ring B. |

| ~119.5 | C-3', C-5' | Aromatic carbons on Phenyl Ring A. |

| ~119.0 | C-2'', C-6'' | Aromatic carbons on Phenyl Ring B. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is dominated by strong absorptions from the carbonyl groups of the imide.

Predicted IR Absorption Bands (KBr Pellet)

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| ~1775 | Strong | Imide C=O | Asymmetric Stretch |

| ~1710 | Strong | Imide C=O | Symmetric Stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C | Ring Stretching |

| ~1380 | Strong | C-N-C | Imide Stretch |

| ~1240 | Strong | Aryl-O-Aryl | Asymmetric C-O-C Stretch |

| ~1160 | Medium | C-N | Stretch |

| ~830 | Strong | C-H | para-substituted Aromatic Out-of-plane Bend |

The presence of two strong, distinct carbonyl peaks is a hallmark of the cyclic imide structure.[5][6] The strong band around 1240 cm⁻¹ is characteristic of the diaryl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Ion | Rationale |

|---|---|---|

| 265 | [M]⁺ | Molecular ion peak corresponding to C₁₆H₁₁NO₃.[3] |

| 184 | [M - C₆H₅O]⁺ | Loss of the phenoxy radical. |

| 168 | [C₁₂H₈O₂]⁺ | Cleavage of the N-phenyl bond, forming a phenoxyphenyl radical cation. |

| 97 | [C₄H₃NO₂]⁺ | Maleimide radical cation.[7] |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

The molecular ion peak at m/z 265 is expected to be prominent. Key fragmentation pathways would involve the cleavage of the ether bond and the N-aryl bond, which are typically the most labile points in such structures under EI conditions.

Caption: Plausible MS fragmentation pathway for the title compound.

Experimental Protocols

To obtain the spectral data discussed, standardized analytical procedures should be followed.

General Analytical Workflow

Caption: General workflow for spectroscopic characterization.

1. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.[8]

-

Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and assign chemical shifts for both ¹H and ¹³C spectra by comparison with predicted values and known data for similar compounds.

2. IR Spectroscopy Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Background Scan: Perform a background scan of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional groups.

3. Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Electron Ionization (EI) is a standard method. Electrospray Ionization (ESI) can also be used.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure and fragmentation pattern.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS techniques provides a definitive confirmation of its chemical structure. The predicted data, based on established spectroscopic principles and comparison with analogous structures, offers a reliable benchmark for researchers. The singlet from the maleimide protons in ¹H NMR, the characteristic dual carbonyl stretches in IR, and the distinct fragmentation pattern in MS collectively serve as a unique spectroscopic signature for this molecule, ensuring its unambiguous identification in research and development settings.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Available from: [Link]

-

Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available from: [Link]

-

CIBTech. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Journal of Pharmaceutical and Chemical Sciences. Available from: [Link]

-

Chemcd. This compound, 69422-82-8. Available from: [Link]

-

NIST. 1H-Pyrrole-2,5-dione. NIST WebBook. Available from: [Link]

-

ChemBK. This compound. Available from: [Link]

-

PubChem. 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione. Available from: [Link]

-

NIST. 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-. NIST WebBook. Available from: [Link]

-

NIST. 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)- Phase change data. NIST WebBook. Available from: [Link]

-

SpectraBase. 1H-Pyrrole-2,5-dione, 1-(diphenylmethyl)-. Available from: [Link]

-

NIST. 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)- Mass spectrum. NIST WebBook. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides from arenediazonium tetrafluoroborates and maleimides. Available from: [Link]

-

ResearchGate. ¹³C NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H‐pyrrole. Available from: [Link]

Sources

- 1. This compound ,69422-82-8 _化学云数据库 [cn.chemcd.com]

- 2. chembk.com [chembk.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1-(4-METHYLPHENYL)-1H-PYRROLE-2,5-DIONE(1631-28-3) 1H NMR spectrum [chemicalbook.com]

- 5. acgpubs.org [acgpubs.org]

- 6. 1-(4-METHYLPHENYL)-1H-PYRROLE-2,5-DIONE(1631-28-3) IR Spectrum [m.chemicalbook.com]

- 7. 1H-Pyrrole-2,5-dione [webbook.nist.gov]

- 8. rsc.org [rsc.org]

A Technical Guide to the Solubility and Stability of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the solubility and stability of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione, a key intermediate in the synthesis of various bioactive molecules and materials. This document offers foundational knowledge, practical experimental protocols, and critical insights to ensure the effective handling, formulation, and analysis of this compound.

Introduction: The Significance of this compound

This compound belongs to the class of N-substituted maleimides, which are pivotal building blocks in medicinal chemistry and materials science. The maleimide moiety is a highly reactive Michael acceptor, enabling covalent conjugation with thiol groups, a reaction frequently employed in the development of antibody-drug conjugates (ADCs), bioconjugates, and advanced polymer resins[1][2]. The phenoxyphenyl substituent imparts specific physicochemical properties, including aromaticity and a degree of lipophilicity, which can influence the compound's solubility, stability, and biological interactions. A thorough understanding of these properties is paramount for its successful application.

Solubility Profile: A-Practical Approach

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on its chemical structure—a large, aromatic, and relatively nonpolar molecule—it is anticipated to have low aqueous solubility and higher solubility in organic solvents[3].

Recommended Solvents for Exploration

For initial solubility assessments, the following solvents are recommended, starting with small-scale trials:

-

High Solubility Potential:

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Chloroform

-

-

Moderate to Good Solubility Potential:

-

Acetone

-

Acetonitrile

-

Ethanol

-

Experimental Protocol for Solubility Determination

The following protocol outlines a general procedure for determining the equilibrium solubility of this compound in a solvent of interest.

Objective: To determine the saturation concentration of the compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated spectrophotometric method

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Centrifuge the withdrawn sample to remove any remaining suspended solid particles.

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

-

Self-Validation: The presence of undissolved solid at the end of the equilibration period is a key indicator that a saturated solution has been achieved.

Troubleshooting Aqueous Solubility

For applications requiring an aqueous medium, the low intrinsic aqueous solubility of this compound presents a challenge. The following strategies can be employed:

-

Co-solvents: The use of a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) can significantly enhance aqueous solubility. It is crucial to assess the impact of the co-solvent on the intended application.

-

pH Adjustment: While the compound itself is not ionizable, pH can influence its stability, which is a critical consideration.

-

Formulation with Excipients: For pharmaceutical development, formulation with solubilizing agents such as cyclodextrins or surfactants may be necessary.

Stability Profile: Understanding Degradation Pathways

The stability of this compound is a critical parameter that dictates its shelf-life, handling conditions, and utility in various applications. The primary degradation pathway for the maleimide ring is hydrolysis, which is highly dependent on pH[4][5].

pH-Dependent Hydrolysis

The maleimide ring is susceptible to hydrolysis, leading to the formation of the corresponding maleamic acid derivative. This reaction is significantly accelerated in alkaline conditions[4].

-

Acidic to Neutral pH (4.0 - 6.5): N-substituted maleimides generally exhibit good stability in this pH range[4].

-

Neutral to Slightly Alkaline pH (6.5 - 7.5): A slow rate of hydrolysis is typically observed[4].

-

Alkaline pH (> 7.5): The rate of hydrolysis increases substantially.

The electron-withdrawing nature of the N-substituent can influence the rate of hydrolysis[5]. The phenoxyphenyl group is expected to influence the electronic properties of the maleimide ring.

Thermal Stability

N-substituted maleimides are generally crystalline solids with defined melting points. Thermal stability is important for applications involving elevated temperatures, such as in the curing of polymer resins[1][6]. Thermogravimetric analysis (TGA) is the recommended technique for assessing thermal decomposition.

Photostability

Maleimide-containing compounds can be susceptible to photodegradation upon exposure to UV light[7]. Photostability studies are crucial if the compound is to be handled or stored under ambient light conditions.

Forced Degradation Studies: A Systematic Approach

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule[8][9][10]. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Alkaline Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 105 °C) for a specified duration.

-

Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.

Analytical Methodology:

A stability-indicating HPLC method is the cornerstone of these studies. The method must be capable of separating the intact this compound from all process-related impurities and degradation products.

Experimental Workflow for Forced Degradation:

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies for Quantification and Stability Assessment

The selection of an appropriate analytical method is crucial for accurate quantification and stability monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the most common and reliable method for the analysis of N-substituted maleimides[4][11].

Typical HPLC Parameters:

| Parameter | Recommendation |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with or without acid modifier like 0.1% TFA or formic acid) in a gradient or isocratic mode |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (to be determined experimentally) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for the structural elucidation of the parent compound and any isolated degradation products.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products by providing molecular weight information.

Logical Relationship of Analytical Techniques:

Caption: Interrelation of Analytical Methods.

Summary and Recommendations

The utility of this compound in research and development is intrinsically linked to a clear understanding of its solubility and stability.

-

Solubility: The compound is expected to be poorly soluble in water but soluble in common organic solvents. A systematic experimental approach is necessary to determine its quantitative solubility in relevant solvent systems.

-

Stability: The maleimide ring is susceptible to pH-dependent hydrolysis, particularly in alkaline conditions. Forced degradation studies are essential to fully characterize its stability profile and to develop robust, stability-indicating analytical methods.

-

Handling and Storage: Based on its potential sensitivity to light and moisture, it is recommended to store this compound in a tightly sealed container, protected from light, in a cool and dry place.

By adhering to the principles and protocols outlined in this guide, researchers can ensure the reliable and effective use of this important chemical entity.

References

-

Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. (n.d.). SpringerLink. [Link]

-

Chemical reactivity and antimicrobial activity of N-substituted maleimides. (2018). Taylor & Francis Online. [Link]

-

Phenolic resins with phenyl maleimide functions: Thermal characteristics and laminate composite properties. (2001). ResearchGate. [Link]

-

minireview: addressing the retro-michael instability of maleimide bioconjugates. (2018). UCL Discovery. [Link]

-

Hydrolysis of some N-alkylmaleimides. (1981). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2020). MDPI. [Link]

-

Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media. (1977). J-Stage. [Link]

-

Forced Degradation Studies Research Articles. (n.d.). R Discovery. [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. [Link]

-

(PDF) Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2020). ResearchGate. [Link]

-

Photoinduced Transformations with Diverse Maleimide Scaffolds. (2024). PMC - NIH. [Link]

-

Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. (2021). UCL Discovery. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2015). BioPharm International. [Link]

-

Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. (2020). ACS Publications. [Link]

-

Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Quality Assurance. [Link]

-

Forced degradation study. (n.d.). ResearchGate. [Link]

-

Maleimide-epoxy resins: preparation, thermal properties, and flame retardance. (2004). ResearchGate. [Link]

-

(PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2021). ResearchGate. [Link]

-

Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. (2014). PubMed. [Link]

-

Pyrrole. (n.d.). PubChem - NIH. [Link]

-

Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. (2015). SpringerLink. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Photoinduced Transformations with Diverse Maleimide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. biopharminternational.com [biopharminternational.com]

- 10. biomedres.us [biomedres.us]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Biological Activity of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione Derivatives

Abstract

The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, represents a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of synthetic and natural products with significant pharmacological value.[1] This guide focuses on a specific, highly promising class of N-substituted maleimides: the 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione derivatives. The incorporation of the flexible phenoxyphenyl group at the N-1 position imparts unique physicochemical properties that modulate biological activity. We will provide a comprehensive examination of the synthesis, multifaceted biological activities—including anticancer, anti-inflammatory, and antimicrobial effects—and the underlying mechanisms of action for this chemical series. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust analysis of the therapeutic potential inherent in this molecular architecture.

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of this compound and its derivatives is primarily achieved through the condensation of maleic anhydride with 4-phenoxyaniline. This foundational reaction can be optimized and diversified to generate a library of compounds for biological screening.

A common and straightforward approach involves refluxing equimolar amounts of maleic anhydride and the corresponding amine (4-phenoxyaniline) in a suitable solvent like glacial acetic acid.[2] For improved efficiency and higher yields, microwave-assisted synthesis has proven effective for generating N-substituted cyclic imides.[3]

More sophisticated derivatives can be prepared using multi-component reactions. For instance, a copper-catalyzed radical cascade reaction allows for the introduction of diverse functional groups, such as arylthiol moieties, onto the maleimide core, demonstrating the scaffold's tolerance and versatility for creating structurally complex molecules with enhanced biological profiles.[4]

General Synthesis Workflow

The following diagram illustrates a generalized, two-step synthetic route.

Caption: General synthesis of the target scaffold.

Anticancer and Cytotoxic Activity

Derivatives of 1H-pyrrole-2,5-dione have consistently demonstrated potent antiproliferative and cytotoxic effects against a wide range of human cancer cell lines.[1] The phenoxyphenyl substituent can enhance these properties through favorable interactions within biological targets.

Mechanism of Action

The anticancer activity of this class of compounds is often multifactorial, involving:

-

Induction of Apoptosis and Cell Cycle Arrest: Like many maleimide derivatives, these compounds can trigger programmed cell death, a critical mechanism for eliminating cancerous cells.[1]

-

Tyrosine Kinase Inhibition: Certain 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been designed as potential tyrosine kinase inhibitors, forming stable complexes with the ATP-binding domains of receptors like EGFR and VEGFR2, which are crucial for tumor growth and angiogenesis.[5] The phenoxyphenyl moiety can be critical for occupying the hydrophobic pockets within these kinase domains.

-

Thiol Alkylation: The electrophilic double bond of the maleimide ring is highly reactive towards nucleophilic thiol groups found in cysteine residues of proteins. This covalent modification can irreversibly inhibit the function of key enzymes and signaling proteins involved in cancer cell proliferation and survival.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative maleimide derivatives against various human cancer cell lines, illustrating the potential of this scaffold.

| Compound Class | Target Cell Line(s) | Key Findings (IC₅₀/GI₅₀) | Reference |

| 3,4-Diarylthiolated Maleimides | H520 (Lung), H1299 (Lung) | Potent activity, with IC₅₀ values around 10 µM for lead compounds. | [4] |

| N-Substituted Cyclic Imides | COLO 205 (Colon) | Exhibited anticancer activity superior to 5-fluorouracil and mitomycin-C. | [3] |

| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | HCT-116, SW-620 (Colon) | Demonstrated potent growth inhibition with GI₅₀ values in the nanomolar range (10-16 nM). | [5] |

| N-Alkanolamine Imides | MOLT-4 (Leukemia), K562 (Leukemia) | Showed high toxicity with IC₅₀ values as low as 3.2 µM. | [6] |

| Polysubstituted Pyrroles | LoVo (Colon) | Dose- and time-dependent cytotoxicity, reducing viability to ~45% at 50 µM. | [7] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the in vitro cytotoxicity of test compounds on cancer cell lines.[8]

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Visualization: Kinase Inhibition Pathway

Caption: Inhibition of Tyrosine Kinase signaling.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyrrole-2,5-dione derivatives have emerged as potent anti-inflammatory agents by modulating critical inflammatory pathways.[1]

Mechanism of Action

The anti-inflammatory effects of these compounds are primarily attributed to their ability to suppress the production of key pro-inflammatory mediators.[9]

-

COX-2 Inhibition: A derivative, 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP), was found to strongly inhibit prostaglandin E₂ (PGE₂) production by selectively inhibiting cyclooxygenase-2 (COX-2) activity without affecting the housekeeping COX-1 enzyme.[10] This selective inhibition is a hallmark of modern nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.

-

Suppression of iNOS and NO Production: The same HMP compound also suppressed nitric oxide (NO) production by down-regulating the expression of inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels.[10]

-

Cytokine Modulation: These derivatives can significantly reduce the release and expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli like lipopolysaccharide (LPS).[10][11][12]

Data Presentation: Anti-inflammatory Activity

| Compound | Model System | Key Findings | Reference |

| 3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione | LPS-induced RAW 246.7 cells | Strong inhibition of PGE₂ production with an IC₅₀ of 0.61 µM. | [13] |

| HMP | LPS-induced RAW 246.7 cells | Attenuated PGE₂ production via selective COX-2 inhibition; suppressed NO, IL-1β, and IL-6. | [10] |

| HMP | Rat model of arthritis (AIA) | Oral administration significantly reduced paw swelling and plasma PGE₂ levels. | [10] |

| N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-diones | Anti-CD3 stimulated PBMCs | Strongest derivatives significantly inhibited IL-6 and TNF-α production. | [11] |

Experimental Protocol: LPS-Induced Cytokine Release Assay

This protocol details the evaluation of a compound's ability to inhibit pro-inflammatory cytokine production in immune cells.[1][11]

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) in 96-well plates.

-

Pre-treatment: Treat the cells with various concentrations of the this compound test compounds for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include unstimulated and stimulated (LPS only) controls.

-

Incubation: Incubate the plates for 24 hours to allow for cytokine production and release into the supernatant.

-

Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the culture supernatant.

-

Cytokine Measurement: Quantify the concentration of target cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the compound-treated wells to the LPS-only control to determine the percentage of inhibition.

Visualization: Inflammatory Pathway Modulation

Caption: Sites of anti-inflammatory intervention.

Antimicrobial Properties

The maleimide scaffold has long been recognized for its potential in developing novel antimicrobial agents, active against both bacteria and fungi.[14] The phenoxyphenyl group can enhance these properties, particularly by increasing lipophilicity, which facilitates interaction with microbial cell membranes.[15]

Mechanism of Action

While specific mechanisms for this exact derivative class are under investigation, the antimicrobial action of related compounds is generally attributed to:

-

Membrane Disruption: The hydrophobic nature of the phenoxyphenyl moiety can allow the molecule to intercalate into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to cell death.[15][16]

-

Enzyme Inhibition: As with their anticancer effects, the reactive maleimide ring can form covalent bonds with thiol groups in essential microbial enzymes, inactivating them and halting critical metabolic processes.[17]

Data Presentation: Antimicrobial Activity